molecular formula C16H15K2O6P B6307374 2-Phenethyl-6-phosphonooxy-benzoic acid methyl ester Potassium Salt CAS No. 1215458-81-3

2-Phenethyl-6-phosphonooxy-benzoic acid methyl ester Potassium Salt

Cat. No. B6307374
CAS RN: 1215458-81-3
M. Wt: 412.46 g/mol
InChI Key: HEALLMWKCWPRPA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenethyl-6-phosphonooxy-benzoic acid methyl ester Potassium Salt is a synthetic compound . It is not intended for use in commercial diagnostics or therapy .

Scientific Research Applications

Applications in Food Preservation and Safety

  • Food and Beverage Preservation: Sodium benzoate and potassium sorbate, related to the benzoate family, have been extensively used as preservatives to inhibit microbial growth in food and beverages. While concerns over safety and potential health effects exist, such as the reaction of benzoate with ascorbic acid forming benzene, a carcinogen, these compounds continue to play a crucial role in extending the shelf life of products. The clinical applications of sodium benzoate in treating metabolic disorders highlight the dual role of these compounds in both preservation and therapeutic contexts (Piper & Piper, 2017).

Therapeutic Applications

  • Anti-inflammatory and Cancer Therapeutics: CAPE, a derivative of caffeic acid found in propolis, has been researched for its therapeutic potentials in inflammation and cancer. Its action on various molecular targets such as nuclear factor-κB, tissue necrosis factor-α, and cyclooxygenase-2, suggests potential for clinical application in treating these conditions. The review emphasizes the need for clinical trials to explore the efficacy and safety of CAPE in human subjects (Murtaza et al., 2014).

Environmental Impact and Safety

  • Environmental Relevance of Phosphonates: Organophosphonates, including those related to the compound of interest, have been studied for their environmental relevance, biodegradability, and removal in wastewater treatment plants. Despite their stability against biological degradation, these compounds can be removed with high efficiency in treatment plants that employ chemical phosphate precipitation. The review suggests cautious use of phosphonates due to their potential contribution to eutrophication and interference with phosphate precipitation in wastewater treatment processes (Rott, Steinmetz, & Metzger, 2018).

Analytical and Industrial Applications

  • Polymer Degradation: The use of esters of H-phosphonic and phosphoric acids in the degradation of polymers such as polyurethanes, polycarbonates, and polyamides presents a pathway for the recycling and repurposing of polymer wastes. This approach highlights the potential of phosphonate esters in contributing to environmental sustainability by offering methods for the chemical recycling of plastics (Mitova et al., 2013).

properties

IUPAC Name

dipotassium;[2-methoxycarbonyl-3-(2-phenylethyl)phenyl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17O6P.2K/c1-21-16(17)15-13(11-10-12-6-3-2-4-7-12)8-5-9-14(15)22-23(18,19)20;;/h2-9H,10-11H2,1H3,(H2,18,19,20);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEALLMWKCWPRPA-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1OP(=O)([O-])[O-])CCC2=CC=CC=C2.[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15K2O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 2-(methoxycarbonyl)-3-phenethylphenyl phosphate

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